
4-Methylquinazoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylquinazoline-6-carboxylic acid is a heterocyclic aromatic organic compound with the molecular formula C10H8N2O2. It is a derivative of quinazoline, a structure known for its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinazoline-6-carboxylic acid typically involves the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions. One common method includes the reaction of 4-methyl-2-aminobenzoic acid with formamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired quinazoline derivative .
Industrial Production Methods: Industrial production often employs microwave-assisted synthesis due to its efficiency and higher yields. This method involves the reaction of aromatic benzaldehyde, substituted aniline, and pyruvic acid under microwave irradiation, catalyzed by p-toluenesulfonic acid. This protocol offers advantages such as a higher yield, a simpler work-up process, and the avoidance of toxic organic solvents .
Chemical Reactions Analysis
Types of Reactions: 4-Methylquinazoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form quinazoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced quinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Halogenated quinazoline derivatives
Scientific Research Applications
4-Methylquinazoline-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylquinazoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways involved in various biological processes .
Comparison with Similar Compounds
Quinazoline: A parent compound with a wide range of pharmacological activities.
Quinazolinone: A derivative with significant biological activities, including anti-cancer and anti-inflammatory properties.
Quinoline: Another heterocyclic compound with applications in medicinal chemistry and industrial processes.
Uniqueness: 4-Methylquinazoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 4-position and carboxylic acid group at the 6-position contribute to its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-methylquinazoline-6-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c1-6-8-4-7(10(13)14)2-3-9(8)12-5-11-6/h2-5H,1H3,(H,13,14) |
InChI Key |
IKNCCWWXAMESNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


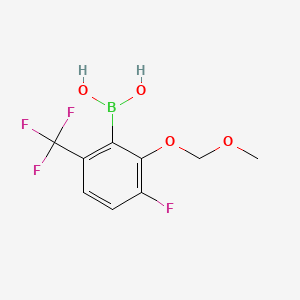
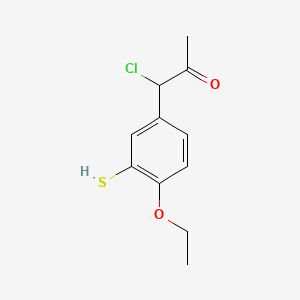
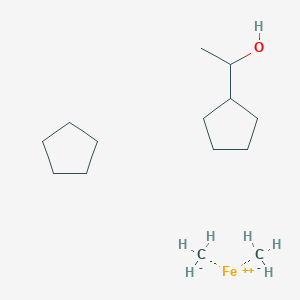
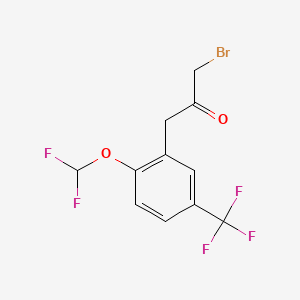
![(3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14041376.png)
![N-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B14041379.png)
![(2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B14041384.png)
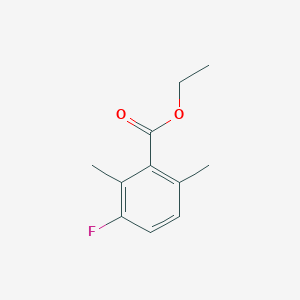
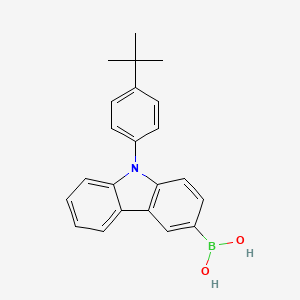
![Ethyl 5-chlorothiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14041393.png)
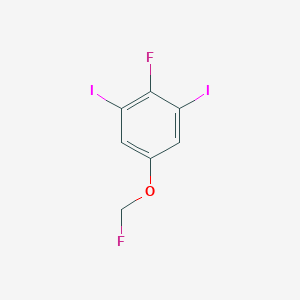

![7,9-Difluoro-3-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B14041431.png)
![2-Benzyl 8-tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B14041435.png)
